Cas no 864721-95-9 (Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-)

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- structure
864721-95-9 structure
Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-
864721-95-9
C20H24O6
360.400966644287
5597218

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Properties

Names and Identifiers

    • Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-
    • (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-3b,4,4a,6,6a,7a,7b,8b,9,10-Decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one
    • 7α,8α-Epoxytriptolide
    • DFBIRQPKNDILPW-QJKGDASQSA-N
    • 1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12+,13-,14-,16+,17-,18-,19-,20+/m0/s1
    • C[C@]12CCC3C(=O)OCC=3[C@]1([H])C[C@H]1O[C@@]31[C@@H]([C@@]1(C(C)C)O[C@H]1[C@@H]1O[C@]231)O

Experimental Properties

  • 601.7±55.0 °C(Predicted)
  • 211-213 °C
  • 14.25±0.60(Predicted)
  • 1.48±0.1 g/cm3(Predicted)

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:4-DMAP, S:C5H5N, 24 h, rt
2.1R:Et3N, R:C5H5N, R:MeSO2Cl, R:O(C(=O)CF3)2, S:CH2Cl2, 0°C; 12 h, rt
3.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
4.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
Reference
Semisynthesis of triptolide analogues: Effect of B-ring substituents on cytotoxic activities
By Xu, Hongtao et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5671-5674

Synthetic Circuit 2

Reaction Conditions
1.1R:LiBH4, R:BF3-Et2O, S:THF
2.1S:C5H5N
3.1R:O(C(=O)CF3)2, R:C5H5N, S:CH2Cl2
4.1R:N2H4, R:H2O, S:MeOH
5.1R:mCPBA, R:Na2HPO4, S:Benzene, 48 h
Reference
Synthesis of the analogs of triptolide: 7,8-deoxytriptolide, 7α,8α-epoxytriptolide and related ketones
By Zhang, Fan and Li, Yuan Chao, Chinese Chemical Letters, 2005, 16(2), 205-208

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Raw materials

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Preparation Products

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Related Literature

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.haoxiangbio.com
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHANGHAI TAUTO BIOTECH CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://en.tautochem.com/
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.hbhlykj.com/about_en.html
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.atkchemical.com/